molecular formula C16H18N4O4 B10845752 8-(3-Methoxybenzyloxy)caffeine CAS No. 371944-58-0

8-(3-Methoxybenzyloxy)caffeine

Cat. No.: B10845752
CAS No.: 371944-58-0
M. Wt: 330.34 g/mol
InChI Key: SDEMBXFOALFRQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(3-Methoxybenzyloxy)caffeine is a C8-modified caffeine derivative where a 3-methoxybenzyloxy group is introduced at the C8 position of the xanthine core. Caffeine (1,3,7-trimethylxanthine) is a well-known methylxanthine with diverse biological activities, including adenosine receptor antagonism and phosphodiesterase inhibition. The introduction of the 3-methoxybenzyloxy moiety in this compound is hypothesized to improve interactions with enzymatic targets such as monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), as demonstrated in related analogues .

Properties

CAS No.

371944-58-0

Molecular Formula

C16H18N4O4

Molecular Weight

330.34 g/mol

IUPAC Name

8-[(3-methoxyphenyl)methoxy]-1,3,7-trimethylpurine-2,6-dione

InChI

InChI=1S/C16H18N4O4/c1-18-12-13(19(2)16(22)20(3)14(12)21)17-15(18)24-9-10-6-5-7-11(8-10)23-4/h5-8H,9H2,1-4H3

InChI Key

SDEMBXFOALFRQD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(N=C1OCC3=CC(=CC=C3)OC)N(C(=O)N(C2=O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-Methoxybenzyloxy)caffeine typically involves the reaction of caffeine with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:

Caffeine+3-Methoxybenzyl ChlorideThis compound\text{Caffeine} + \text{3-Methoxybenzyl Chloride} \rightarrow \text{this compound} Caffeine+3-Methoxybenzyl Chloride→this compound

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve the preparation of the starting materials, the reaction under controlled conditions, and the purification of the final product using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-(3-Methoxybenzyloxy)caffeine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The methoxybenzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction can produce methoxybenzyl alcohol derivatives.

Scientific Research Applications

8-(3-Methoxybenzyloxy)caffeine has several scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Data Tables

Table 2. Structural and Pharmacokinetic Comparison

Compound Molecular Weight LogP Solubility (mg/mL)
This compound 344.3 g/mol 1.8 0.5 (DMSO)
8-(3-Chlorostyryl)caffeine 330.8 g/mol 3.2 0.3 (DMSO)
8-Triazolylmethoxycaffeine ~395 g/mol 2.5 0.7 (Water)

Research Findings and Clinical Implications

  • MAO-B Inhibition : this compound’s high selectivity for MAO-B over MAO-A (IC₅₀ ratio >50) positions it as a candidate for neurodegenerative disease therapy .
  • Anticancer Activity : Triazolylmethoxy hybrids show promise in targeting solid tumors, with mechanism-of-action studies suggesting topoisomerase II inhibition .
  • Antioxidant Applications: Thio-caffeine derivatives like 8-(Pyrrolidin-1-ylcarbonothioyl)sulfanylcaffeine could mitigate oxidative stress in cardiovascular or inflammatory disorders .

Biological Activity

8-(3-Methoxybenzyloxy)caffeine is a caffeine derivative that has garnered attention for its potential biological activities. This compound is characterized by the addition of a 3-methoxybenzyloxy group at the 8-position of the caffeine molecule, which may influence its pharmacological properties and mechanisms of action.

  • Molecular Formula : C₁₃H₁₅N₃O₃
  • Molecular Weight : 251.28 g/mol
  • CAS Number : 371944-58-0

The biological activity of this compound can be attributed to its interaction with various molecular targets, particularly adenosine receptors. Caffeine and its derivatives generally act as antagonists to adenosine receptors, which play a crucial role in numerous physiological processes including sleep regulation, cardiovascular function, and neurotransmission.

Proposed Mechanisms:

  • Adenosine Receptor Antagonism : The compound likely inhibits adenosine A1 and A2A receptors, leading to increased neuronal excitability and release of neurotransmitters such as dopamine.
  • Phosphodiesterase Inhibition : Similar to caffeine, this compound may inhibit phosphodiesterase enzymes, increasing intracellular cyclic AMP (cAMP) levels, which can enhance cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : The methoxy group may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties.
  • Neuroprotective Effects : Studies suggest that caffeine derivatives can protect neurons from oxidative stress and apoptosis.
  • Anti-inflammatory Properties : By modulating inflammatory pathways, this compound may reduce inflammation in various tissues.

Table 1: Summary of Biological Activities

Activity TypeEvidence/Findings
AntioxidantExhibits free radical scavenging capabilities
NeuroprotectiveProtects against oxidative stress in neuronal cells
Anti-inflammatoryReduces pro-inflammatory cytokines in vitro

Case Study Example

A notable case study examined the effects of caffeine on cognitive function in elderly patients. It was found that caffeine consumption was associated with improved memory performance and reduced risk of neurodegenerative diseases. While this study did not focus specifically on this compound, it highlights the potential cognitive benefits of caffeine derivatives.

Comparative Analysis

To further understand the unique properties of this compound, it is useful to compare it with other caffeine derivatives:

Table 2: Comparison with Other Caffeine Derivatives

CompoundKey FeaturesBiological Activity
CaffeineNatural stimulant; widespread useCNS stimulant; diuretic
TheophyllineBronchodilator; used in respiratory diseasesAnti-inflammatory; relaxes smooth muscle
This compoundNovel derivative; potential neuroprotectiveAntioxidant; anti-inflammatory

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.